Acetic acid;[2-(hydroxymethyl)-3-methylphenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;[2-(hydroxymethyl)-3-methylphenyl]methanol is an organic compound that combines the properties of acetic acid and a substituted phenylmethanol. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2-(hydroxymethyl)-3-methylphenyl]methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-(hydroxymethyl)-3-methylphenol with acetic anhydride under acidic conditions. The reaction proceeds via esterification, where the hydroxyl group of the phenol reacts with the acetic anhydride to form the ester linkage.
Industrial Production Methods
Industrial production of this compound typically involves the carbonylation of methanol in the presence of a rhodium-based catalyst. This process is carried out at high temperatures (150-200°C) and pressures (30-50 bar) to achieve high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[2-(hydroxymethyl)-3-methylphenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Acetic acid;[2-(hydroxymethyl)-3-methylphenyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of polymers, resins, and other industrial products
Mechanism of Action
The mechanism of action of acetic acid;[2-(hydroxymethyl)-3-methylphenyl]methanol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the acetic acid moiety can undergo ionization to form acetate ions, which can interact with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in industry and research.
Phenylmethanol: An aromatic alcohol with applications in organic synthesis and as a solvent.
2-(hydroxymethyl)-3-methylphenol: A substituted phenol with potential biological activity.
Uniqueness
Acetic acid;[2-(hydroxymethyl)-3-methylphenyl]methanol is unique due to its combination of functional groups, which allows it to participate in a diverse range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
62346-88-7 |
---|---|
Molecular Formula |
C13H20O6 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
acetic acid;[2-(hydroxymethyl)-3-methylphenyl]methanol |
InChI |
InChI=1S/C9H12O2.2C2H4O2/c1-7-3-2-4-8(5-10)9(7)6-11;2*1-2(3)4/h2-4,10-11H,5-6H2,1H3;2*1H3,(H,3,4) |
InChI Key |
IDYCJGXNJNNOGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)CO.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.